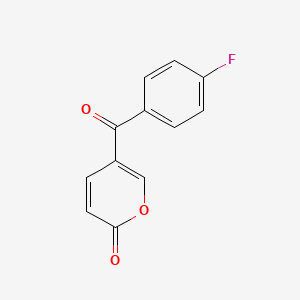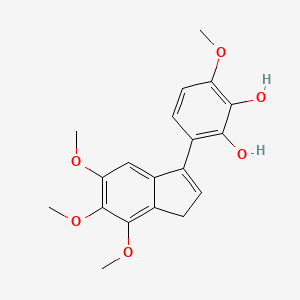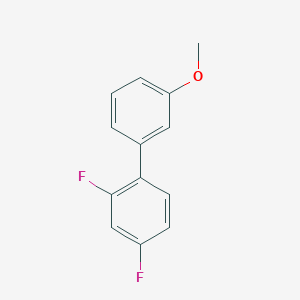![molecular formula C15H14F2O2 B12620213 2-[2-(2,5-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one CAS No. 918873-79-7](/img/structure/B12620213.png)
2-[2-(2,5-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2,5-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one is a chemical compound known for its unique structure and properties. It is characterized by the presence of a difluorophenyl group and a cycloheptenone ring, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,5-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one typically involves the reaction of 2,5-difluorobenzaldehyde with cycloheptanone under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2,5-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(2,5-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[2-(2,5-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one involves its interaction with specific molecular targets and pathways. The difluorophenyl group can interact with enzymes or receptors, leading to modulation of biological activities. The cycloheptenone ring may also play a role in stabilizing the compound’s interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(2,4-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one
- 2-[2-(2,6-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one
- 2-[2-(3,5-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one
Uniqueness
2-[2-(2,5-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This distinct structure may result in different biological activities and chemical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
918873-79-7 |
|---|---|
Molekularformel |
C15H14F2O2 |
Molekulargewicht |
264.27 g/mol |
IUPAC-Name |
2-[2-(2,5-difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one |
InChI |
InChI=1S/C15H14F2O2/c16-11-6-7-13(17)12(9-11)15(19)8-10-4-2-1-3-5-14(10)18/h4,6-7,9H,1-3,5,8H2 |
InChI-Schlüssel |
NSCIREKGOHJTOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C(=CC1)CC(=O)C2=C(C=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12620132.png)
![8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol](/img/structure/B12620138.png)
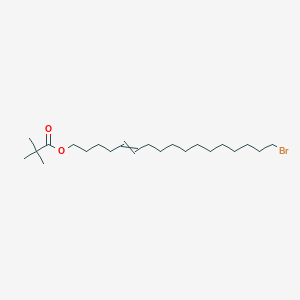
![(4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-one](/img/structure/B12620155.png)
![1-[(4-fluorophenyl)sulfonyl]-N-{(2S)-3-methyl-1-[(5-methyl-1,3-thiazol-2-yl)amino]-1-oxobutan-2-yl}piperidine-3-carboxamide](/img/structure/B12620157.png)
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-iodo-N,N-dimethyl-](/img/structure/B12620162.png)
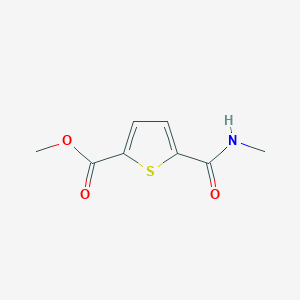
![N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexanamine](/img/structure/B12620167.png)
![4-(2-Methoxyethoxy)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620176.png)
![3,6-Dimethyl-5-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12620190.png)
